

Navafenterol: A Technical Guide for Chronic Bronchitis Research

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Compound of Interest

Compound Name: Navafenterol

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Executive Summary

Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator, functioning as both a muscarinic antagonist and a β 2-agonist (MABA) in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD), including the chronic bronchitis phenotype, **Navafenterol** has demonstrated significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual mechanism of action offers a novel therapeutic approach, potentially providing efficacy comparable or superior to combination therapies of long-acting muscarinic antagonists (LAMAs) and long-acting β 2-agonists (LABAs) with a simplified dosing regimen.[2][4] This technical guide provides an in-depth overview of the current research on **Navafenterol**, focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Core Pharmacology and Mechanism of Action

Navafenterol is designed to address bronchoconstriction in chronic bronchitis through two distinct and complementary signaling pathways:

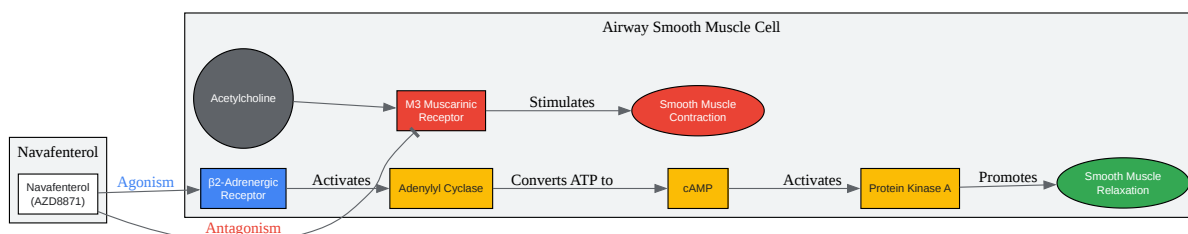
- **Muscarinic Receptor Antagonism:** **Navafenterol** exhibits potent antagonist activity at the M3 muscarinic receptor, which is the primary mediator of acetylcholine-induced

bronchoconstriction in the airways.[2][5] By blocking this receptor, **Navafenterol** inhibits parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.

- β 2-Adrenergic Receptor Agonism: Concurrently, **Navafenterol** acts as a potent agonist at the β 2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]

The combination of these two mechanisms in a single molecule is intended to provide synergistic or additive bronchodilator effects.[4]

Signaling Pathway of Navafenterol



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Dual mechanism of action of **Navafenterol** in airway smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of **Navafenterol** in patients with moderate-to-severe COPD.

Table 1: Efficacy Data - Change in Forced Expiratory Volume in 1 second (FEV1)

Study Identifier	Treatment Group	N	Primary Endpoint	Change from Baseline (Liters)	95% CI	p-value vs. Placebo
Phase 2a (NCT03645434)[3]	Navafenterol 600 µg	73	Trough FEV1 at Day 15	0.202 (LS Mean Difference)	-	<0.0001
Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg	73	Trough FEV1 at Day 15	0.248 (LS Mean Difference)	-	<0.0001	
Navafenterol 600 µg	73	Peak FEV1 at Day 14	0.388 (LS Mean Difference)	0.329 - 0.447	<0.0001	
UMEC/VI 62.5/25 µg	73	Peak FEV1 at Day 14	0.326 (LS Mean Difference)	0.226 - 0.385	<0.0001	
Phase 1 (NCT02573155)[6]	Navafenterol 400 µg	38	Trough FEV1 on Day 2	0.111 (LS Mean)	0.059 - 0.163	<0.0001
Navafenterol 1800 µg	38	Trough FEV1 on Day 2	0.210 (LS Mean)	0.156 - 0.264	<0.0001	

LS Mean Difference: Least Squares Mean Difference

Table 2: Symptom Improvement Data (Phase 2a - NCT03645434)[3]

Treatment Group	N	Symptom Score	Result	p-value vs. Placebo
Navafenterol 600 µg	73	COPD Assessment Test (CAT)	Significantly greater improvement	<0.005
Breathlessness, Cough, and Sputum Scale (BCSS)	Significantly greater improvement	<0.005		
UMEC/VI 62.5/25 µg	73	COPD Assessment Test (CAT)	Significantly greater improvement	<0.005
Breathlessness, Cough, and Sputum Scale (BCSS)	Significantly greater improvement	<0.005		

Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)[7]

Dose	N	Cmax (pg/mL)	Tmax (hr, median)	AUC (pg·h/mL)
Study A (Non-Japanese)				
300 µg	6	13.9	1.52	163
600 µg	6	32.8	1.01	373
900 µg	6	45.9	1.51	549
Study B (Japanese)				
300 µg	6	14.8	1.26	185
600 µg	6	28.5	1.51	358
900 µg	6	50.1	1.51	632

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 4: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)

Study	Treatment Group	N	Most Frequent TEAEs
Phase 2a (COPD)[3]	Navafenterol 600 µg	73	Safety profiles were similar across treatment groups. No serious adverse events were reported in the navafenterol treatment period.
Phase 1 (Healthy Volunteers)[7]	Navafenterol (300-900 µg)	12 (each study)	Study A: Vessel puncture-site bruise. Study B: Diarrhea. No dose-response relationship was observed.
Phase 1 (COPD)[6]	Navafenterol 400 µg	38	Frequency of TEAEs was 52.9% (vs. 34.4-37.5% for placebo/comparators).
Navafenterol 1800 µg	38	Frequency of TEAEs was 22.6% (vs. 34.4-37.5% for placebo/comparators).	

Experimental Protocols

Preclinical Evaluation: Precision-Cut Human Lung Slices (hPCLS)

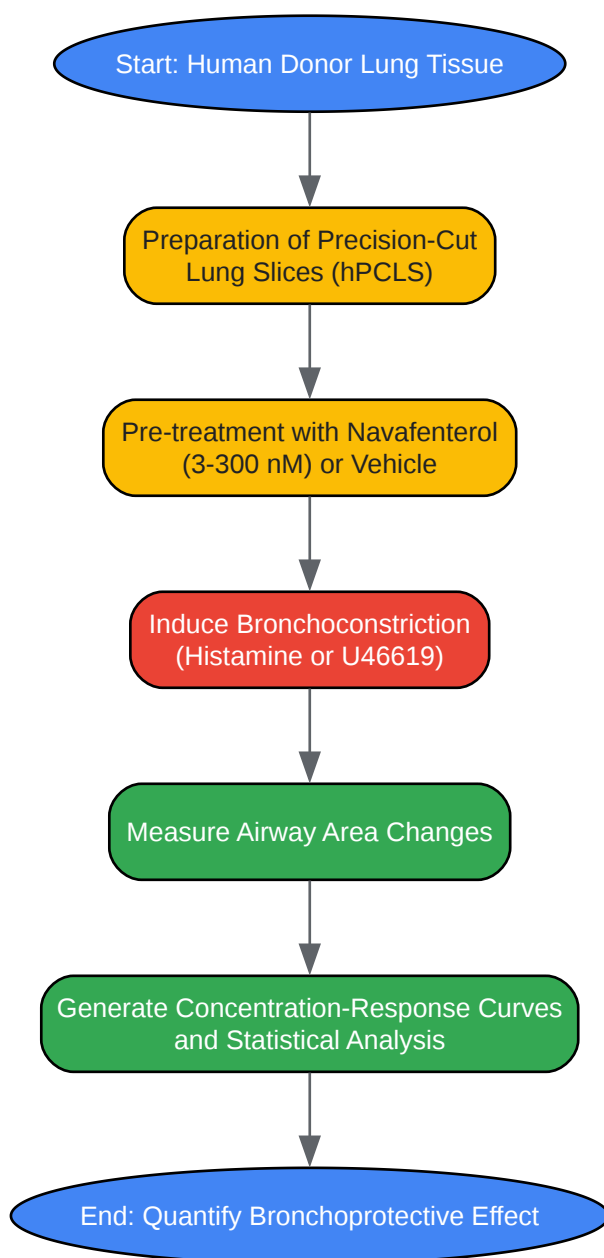
This ex vivo model was utilized to assess the bronchoprotective effects of **Navafenterol** in human airway tissue.[5]

Objective: To functionally characterize the β 2-adrenergic agonism of **Navafenterol**.

Methodology:

- Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]
- Reagents: **Navafenterol** was reconstituted in DMSO to a stock concentration of 10 mM and stored at -20 °C.[5]
- Experimental Procedure:
 - Lung slices were pre-treated with varying concentrations of **Navafenterol** (3–300 nM) or a vehicle control.[5]
 - To induce bronchoconstriction, slices were exposed to incremental concentrations of non-muscarinic contractile agonists such as histamine (10^{-10} M to 10^{-4} M) or the thromboxane A2 analog U46619 (10^{-10} M to 10^{-5} M).[5]
 - To isolate the β 2AR-mediated effects, experiments were repeated in the presence of the β 2AR antagonist, propranolol.[5]
- Data Analysis: Changes in airway area were measured to quantify bronchoconstriction. Concentration-response curves were generated, and statistical analysis was performed using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-tailed Student's t-test for two-group comparisons.[5]

Experimental Workflow: hPCLS Bronchoprotection Assay



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Workflow for assessing **Navafenterol**'s bronchoprotective effects using hPCLS.

Clinical Trial: Phase 2a, Randomized, Crossover Study (NCT03645434)

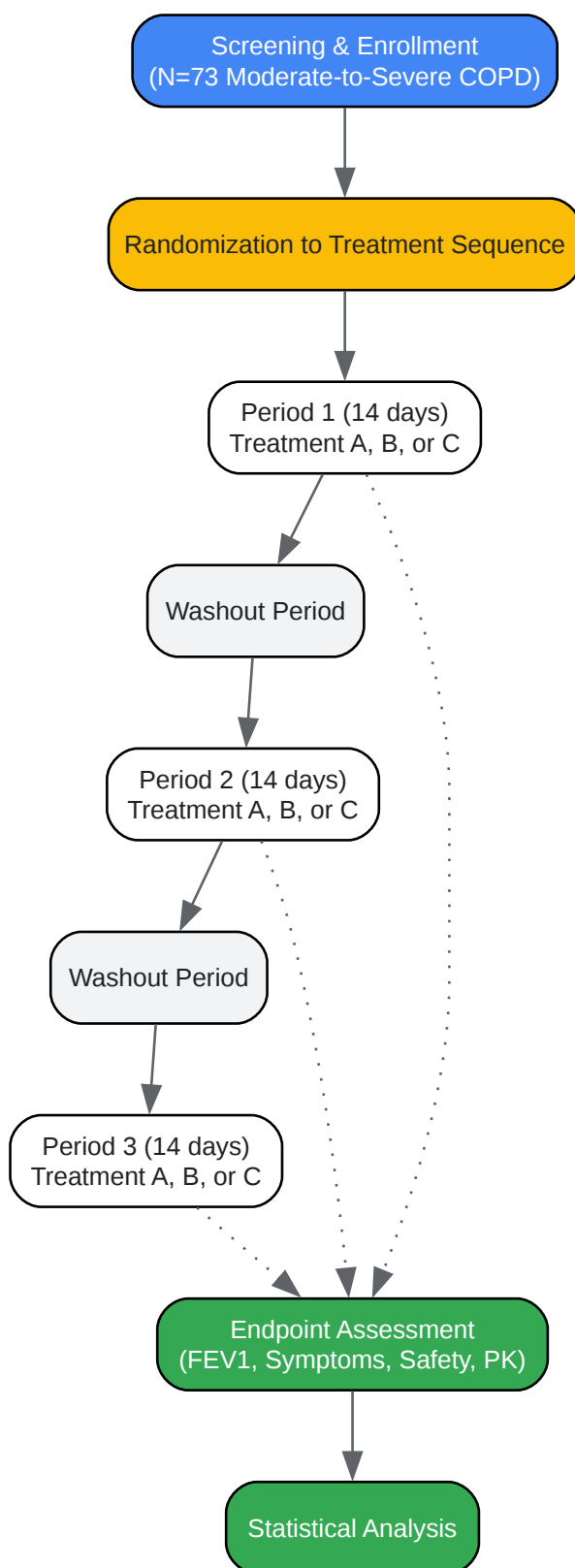
This study evaluated the efficacy, pharmacokinetics, and safety of **Navafenterol** in patients with moderate-to-severe COPD.^{[2][3]}

Objective: To compare the efficacy of once-daily inhaled **Navafenterol** 600 µg with placebo and an active comparator (umeclidinium/vilanterol).[2]

Study Design:

- A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[2]
- Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD. [2]
- Treatments:
 - **Navafenterol** 600 µg, once daily via inhalation.
 - Placebo, once daily via inhalation.
 - Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.[2]
- Study Periods: Three 14-day treatment periods separated by washout periods.[2]
- Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]
- Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.[2]
- Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]

Logical Flow of Phase 2a Clinical Trial



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Crossover design of the Phase 2a clinical trial for **Navafenterol**.

Conclusion and Future Directions

Navafenterol has demonstrated promising results as a once-daily inhaled MABA for the treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology approach offers a simplified and potentially more effective treatment option compared to single-agent bronchodilators and is comparable to dual-combination therapy.[3][4]

Further research, including larger and longer-term clinical trials, is warranted to fully establish the long-term efficacy and safety profile of **Navafenterol** in the management of chronic bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]

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